(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

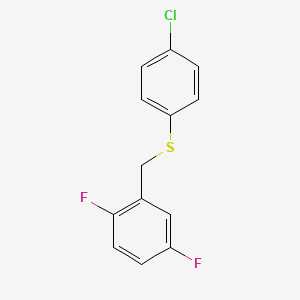

2-[(4-chlorophenyl)sulfanylmethyl]-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2S/c14-10-1-4-12(5-2-10)17-8-9-7-11(15)3-6-13(9)16/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFFKYIHTJTKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=C(C=CC(=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218051 |

Source

|

| Record name | 2-[[(4-Chlorophenyl)thio]methyl]-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470716-52-0 |

Source

|

| Record name | 2-[[(4-Chlorophenyl)thio]methyl]-1,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470716-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Chlorophenyl)thio]methyl]-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane synthesis pathway

An In-depth Technical Guide on the Synthesis of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a diarylmethyl thioether. The synthesis is predicated on the SN2 reaction between a thiolate nucleophile and a benzylic halide, a method analogous to the classical Williamson ether synthesis.[1][2] This document, intended for researchers and drug development professionals, offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and insights into process optimization. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide serves as a practical resource for the laboratory-scale preparation of this and structurally related thioethers.

Introduction and Strategic Approach

This compound (CAS 470716-52-0) is an aryl benzyl sulfide, a class of compounds that serve as valuable intermediates in organic synthesis.[3] Molecules containing the aryl sulfide motif are prevalent in pharmaceuticals and biologically active compounds.[3] Furthermore, the specific precursors for this target molecule, such as 2,5-difluorobenzyl bromide, have been utilized in the synthesis of inhibitors for enzymes like γ-secretase, indicating the potential utility of this scaffold in medicinal chemistry.

The most direct and reliable synthetic strategy for this target involves the formation of a carbon-sulfur bond via nucleophilic substitution. This guide focuses on the reaction between 4-chlorothiophenol and 2,5-difluorobenzyl bromide.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule's thioether bond logically points to 4-chlorothiophenol as the sulfur nucleophile source (synthon: 4-Cl-Ph-S⁻) and 2,5-difluorobenzyl bromide as the carbon electrophile (synthon: 2,5-F₂-Ph-CH₂⁺). This approach is highly effective due to the favorable kinetics of SN2 reactions at activated benzylic positions.

Caption: Retrosynthetic analysis of the target thioether.

Core Mechanistic Principles

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This single, concerted step involves the backside attack of a potent sulfur nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.

-

Generation of the Nucleophile: Thiols are significantly more acidic than their alcohol counterparts.[4] 4-Chlorothiophenol has a pKa of approximately 6-7, allowing for its efficient deprotonation by a moderately strong base to form the highly nucleophilic 4-chlorophenylthiolate anion.[1]

-

The SN2 Reaction: The generated thiolate attacks the methylene carbon of 2,5-difluorobenzyl bromide. Benzylic halides are excellent substrates for SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. The reaction proceeds with inversion of stereochemistry, although this is not relevant for the achiral substrate used here.[1][2]

Caption: The two-step sequence of the SN2 synthesis pathway.

Detailed Experimental Protocol

This protocol describes the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 4-Chlorothiophenol | 106-54-7 | C₆H₅ClS | 144.62 | 1.0 | (e.g., 1.45 g) |

| 2,5-Difluorobenzyl bromide | 85117-99-3 | C₇H₅BrF₂ | 207.02 | 1.05 | (e.g., 2.17 g) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 1.5 | (e.g., 2.07 g) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | - | (e.g., 20 mL) |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | - | (For extraction) |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | (For washing) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable slurry (approx. 0.5 M concentration relative to the thiol).

-

Causality Note: DMF is a polar aprotic solvent, ideal for SN2 reactions. It solvates the potassium cation but poorly solvates the thiolate anion, enhancing its nucleophilicity and reaction rate.[5]

-

-

Nucleophile Formation: Stir the mixture at room temperature for 30 minutes. The formation of the potassium 4-chlorophenylthiolate salt may be observed.

-

Electrophile Addition: Add 2,5-difluorobenzyl bromide (1.05 eq) to the reaction mixture dropwise via syringe. A slight excess of the electrophile ensures complete consumption of the valuable thiol.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Process Insight: The reaction is typically exothermic but gentle heating (e.g., to 40-50 °C) can be applied to accelerate the conversion if needed.[2] Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 95:5 Hexane:Ethyl Acetate. The product spot should be less polar than the starting thiol.

-

-

Work-up: Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound as a colorless oil or white solid.

-

Expected Characterization Data:

-

1H NMR (CDCl₃): Expect a singlet for the benzylic protons (-CH₂-) around δ 4.1-4.3 ppm. Aromatic protons will appear as multiplets in the δ 6.8-7.4 ppm region.

-

13C NMR (CDCl₃): Expect a signal for the benzylic carbon around δ 38-42 ppm. Signals for the fluorinated carbons will show C-F coupling.

-

Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight (270.73 g/mol ).

-

Experimental Workflow Diagram

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting and Safety

-

Issue: Incomplete Reaction: If the starting thiol persists, consider increasing the reaction temperature to 50 °C or adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.

-

Issue: Disulfide Formation: The thiolate nucleophile can be oxidized by air to form a disulfide dimer. While less of a concern in an anhydrous aprotic solvent, performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate this side reaction.

-

Safety: 4-Chlorothiophenol is toxic and has a strong, unpleasant odor. 2,5-Difluorobenzyl bromide is a lachrymator and skin irritant. Always handle these reagents in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is reliably achieved through a high-yielding SN2 reaction. The protocol detailed herein is robust, utilizing readily available starting materials and standard laboratory techniques. The key to success lies in the effective generation of the thiolate nucleophile in a suitable polar aprotic solvent and its subsequent reaction with the benzylic halide electrophile. This methodology provides a dependable foundation for researchers requiring access to this and related aryl benzyl sulfide compounds for further scientific investigation.

References

-

Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

-

Sudalai, A., & Kumar, V. S. (1998). Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry - Section B, 37(8), 813-816. [Link]

-

Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters. [Link]

-

BrainKart. (2018). Preparation of ethers, epoxides, and thioethers. [Link]

-

Gómez, S., Faza, O. N., & Silva López, C. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 636-646. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

ResearchGate. (n.d.). Synthesis of aryl benzyl sulfides 1S–3S. [Link]

- Google Patents. (1981).

-

Gómez, S., Faza, O. N., & Silva López, C. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

-

Infochems. (n.d.). This compound. [Link]

-

TailoredRead. (2025). Mastering the Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

P&S Chemicals. (n.d.). This compound. [Link]

Sources

Technical Guide: Spectroscopic Characterization of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel sulfane derivative, (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane. Primarily intended for researchers in medicinal chemistry and materials science, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Beyond procedural steps, this guide emphasizes the causal reasoning behind experimental choices and offers an in-depth analysis of predicted spectral data, grounded in fundamental principles of chemical structure and reactivity. All methodologies are designed as self-validating systems to ensure data integrity and reproducibility, forming a robust framework for the analysis of complex halogenated organic compounds.

Introduction

This compound (C₁₃H₉ClF₂S) is a halogenated diarylmethylsulfane with potential applications in drug discovery and materials science.[1] Its structural complexity, featuring two distinct halogenated aromatic rings linked by a thioether bridge, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis is the cornerstone of this process, providing detailed information on the molecule's atomic connectivity, functional groups, and overall purity.

This guide presents a predicted yet scientifically rigorous spectroscopic dataset for the target compound. The interpretative framework provided herein is based on established principles of NMR chemical shift theory, mass fragmentation patterns of related organosulfur compounds, and infrared absorption frequencies of key functional groups.[2][3][4]

Synthesis and Characterization Workflow

The acquisition of reliable spectroscopic data is predicated on the successful synthesis and purification of the analyte. A plausible synthetic route involves the nucleophilic substitution of 2,5-difluorobenzyl bromide with 4-chlorothiophenol under basic conditions. The subsequent workflow ensures the analyte's purity prior to spectroscopic analysis.

Caption: Overall workflow from synthesis to final structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. ¹H NMR provides information on the proton environments, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter.[5][6]

-

Mass Measurement: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[7][8]

-

Filtration: To remove any suspended impurities that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][9]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H and ¹³C{¹H} (proton-decoupled) experiments should be employed.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the methylene bridge and the two aromatic rings. Chemical shifts are influenced by the electronegativity and anisotropic effects of the halogen and sulfur substituents.[10][11][12]

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | 7.28 | d | J = 8.6 | 2H | Protons ortho to -S- |

| Hₑ | 7.22 | d | J = 8.6 | 2H | Protons meta to -S- |

| Hₙ | 7.05 | ddd | J = 8.8, 5.5, 3.1 | 1H | Proton between two F atoms |

| Hₓ | 6.95 | ddd | J = 9.0, 8.8, 4.3 | 1H | Proton ortho to -CH₂- |

| Hₒ | 6.88 | ddd | J = 9.0, 7.5, 3.1 | 1H | Proton ortho to -S- |

| Hₛ | 4.15 | s | - | 2H | Methylene bridge (-S-CH₂-) |

-

Rationale: The protons on the 4-chlorophenyl ring (Hₐ, Hₑ) are expected to form a simple AA'BB' system, appearing as two distinct doublets. The protons on the 2,5-difluorobenzyl ring (Hₙ, Hₓ, Hₒ) will exhibit more complex splitting due to both H-H and H-F couplings, resulting in doublet of doublet of doublets patterns. The methylene protons (Hₛ), being adjacent to the sulfur atom and the aromatic ring but with no adjacent protons, are predicted to appear as a sharp singlet.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are heavily influenced by the attached substituents, and carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling).[13][14][15]

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| C₁ | 158.5 | d | ¹JCF ≈ 245 | C-F |

| C₂ | 156.0 | d | ¹JCF ≈ 241 | C-F |

| C₃ | 134.8 | s | - | Quaternary C-Cl |

| C₄ | 133.5 | s | - | Quaternary C-S |

| C₅ | 131.0 | s | - | CH (ortho to -S-) |

| C₆ | 129.2 | s | - | CH (meta to -S-) |

| C₇ | 126.1 | d | ²JCF ≈ 14 | Quaternary C-CH₂ |

| C₈ | 117.0 | d | ²JCF ≈ 25 | CH |

| C₉ | 115.5 | d | ²JCF ≈ 24 | CH |

| C₁₀ | 114.8 | dd | ³JCF ≈ 8, ⁴JCF ≈ 4 | CH |

| C₁₁ | 36.5 | s | - | Methylene bridge (-S-CH₂-) |

-

Rationale: Carbons directly attached to fluorine (C₁, C₂) will appear far downfield and be split into doublets with large one-bond coupling constants (¹JCF).[16] Carbons two or three bonds away from fluorine will show smaller couplings. The quaternary carbons (C₃, C₄, C₇) will be identifiable by their lower intensity. The methylene carbon (C₁₁) will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data

The mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotope pattern.

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

| m/z (Predicted) | Ion Structure | Significance |

| 270 / 272 | [C₁₃H₉ClF₂S]⁺• | Molecular ion (M⁺•). The ~3:1 ratio of the 270 and 272 peaks is characteristic of the ³⁵Cl/³⁷Cl isotopes. |

| 143 / 145 | [C₆H₄ClS]⁺ | Fragment from cleavage of the CH₂-S bond. The chlorine isotope pattern is retained. |

| 127 | [C₇H₅F₂]⁺ | 2,5-difluorobenzyl cation, a stable benzylic cation formed by cleavage of the CH₂-S bond. This is predicted to be the base peak. |

-

Rationale: In EI-MS, fragmentation often occurs at the weakest bonds or to form the most stable ions.[17][18] The C-S bonds flanking the methylene group are susceptible to cleavage. Cleavage to form the stabilized 2,5-difluorobenzyl cation (m/z 127) is a highly favorable pathway.[3][19] The alternative cleavage yields the 4-chlorothiophenyl radical and the same cation, or vice-versa, leading to the fragment at m/z 143/145.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

This method is suitable for solid samples and provides high-quality spectra.[20][21]

-

Grinding: Grind 1-2 mg of the purified solid sample into a fine powder using an agate mortar and pestle.[22]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[23][24] Mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first for correction.[20]

Predicted FT-IR Data

The IR spectrum will show characteristic absorption bands for the aromatic rings and the various C-halogen and C-S bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1250-1150 | Strong | Aryl C-F Stretch |

| 1100-1080 | Strong | Aryl C-Cl Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

| 700-600 | Medium-Weak | C-S Stretch |

-

Rationale: The spectrum will be dominated by absorptions from the substituted benzene rings. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[25] The C=C stretching vibrations within the rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The most diagnostic signals for this molecule are the strong C-F and C-Cl stretching vibrations, which are expected in the fingerprint region.[26][27][28] The C-S stretch is often weak and can be difficult to assign definitively but is expected in the 700-600 cm⁻¹ range.[4]

Conclusion

The combination of NMR, Mass Spectrometry, and FT-IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR confirm the precise atom connectivity and electronic environment, MS verifies the molecular weight and elemental composition (via isotopic patterns), and FT-IR confirms the presence of key functional groups. The protocols and predicted data presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of novel organosulfur and halogenated compounds, ensuring high standards of scientific integrity and data reliability.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Russo, M. V., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista di Scienza dell'Alimentazione. Retrieved from [Link]

-

XRF Scientific. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]

-

Bhacca, N. S., et al. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Analytical Chemistry. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Pullin, A. D. E., & Pollock, J. M. (1967). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Multinuclear NMR. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

-

Herrebout, W. A., et al. (2007). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Journal of Physical Chemistry A. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Occidental College. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide (6a). Retrieved from [Link]

-

Feairheller, W. R., & Katen, J. E. (1963). INFRARED SPECTRA OF ORGANOSULFUR COMPOUNDS BETWEEN 2000 AND 250 CM-1. DTIC. Retrieved from [Link]

-

Abraham, R. J., et al. (2002). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in ¹³C-NMR?. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

PubMed. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

RSU Conference. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. Retrieved from [Link] Presentation/PPH/PPH-008.pdf

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

InfochemsDB. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). A HPLC analysis of organosulfur compounds extracted from garlic. Retrieved from [Link]

-

ResearchGate. (n.d.). The fragmentation (left) and mass spectra (right) of benzyl.... Retrieved from [Link]

-

UCLouvain. (n.d.). Spectroscopic methods of analysis. Retrieved from [Link]

- Google Patents. (n.d.). US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.

-

NIH. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

NIH. (n.d.). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Retrieved from [Link]

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

Sources

- 1. This compound [infochems.co.kr]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. organomation.com [organomation.com]

- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 7. depts.washington.edu [depts.washington.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. sites.bu.edu [sites.bu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. shimadzu.com [shimadzu.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. pelletpressdiesets.com [pelletpressdiesets.com]

- 23. scienceijsar.com [scienceijsar.com]

- 24. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. connectsci.au [connectsci.au]

- 27. Thieme E-Books & E-Journals [thieme-connect.de]

- 28. spectroscopyonline.com [spectroscopyonline.com]

1H NMR and 13C NMR of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, a thorough understanding of a compound's NMR spectra is crucial for structure verification, purity assessment, and the study of molecular dynamics. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to provide not just data, but a deeper understanding of the underlying principles that govern the spectral features of this compound.

This compound, with its distinct aromatic and aliphatic moieties, presents a rich case study for the application of NMR spectroscopy. The presence of chlorine and fluorine atoms introduces significant electronic effects that influence the chemical shifts of nearby protons and carbons. Furthermore, the spin-active ¹⁹F nucleus couples with both ¹H and ¹³C nuclei, leading to complex but informative splitting patterns. This guide will delve into the theoretical basis for the observed (predicted) chemical shifts and coupling constants, providing a robust framework for the interpretation of the NMR data.

Experimental Methodology: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key considerations and steps for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.[1][2][3][4] The following steps ensure a homogenous sample free from contaminants that could degrade spectral quality:

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming the analyte signals with solvent protons.[2] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can serve as a secondary internal reference.

-

Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (10-20 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization and Filtration: The sample must be fully dissolved to ensure a homogeneous solution. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines. It is best practice to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0 ppm.[5]

-

NMR Tube: High-quality, clean, and dry 5 mm NMR tubes should be used to ensure optimal performance.[1][3]

Instrumental Parameters

The choice of instrument parameters will depend on the specific spectrometer and the desired experimental outcome. The following are general guidelines for acquiring ¹H and ¹³C NMR spectra of small organic molecules:

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H) provide better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Data Processing

Post-acquisition processing is a critical step in obtaining a final, interpretable spectrum.[6] Key processing steps include:

-

Fourier Transformation: Converts the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phasing: Correction of the phase of the signals to ensure they are all in the absorptive mode.

-

Baseline Correction: Ensures a flat baseline for accurate integration.

-

Referencing: Calibration of the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent signal.

-

Integration: Determination of the relative areas under the peaks in the ¹H NMR spectrum, which correspond to the relative number of protons.

Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the methylene bridge protons and the aromatic protons on both rings. The chemical shifts are influenced by the electronegativity of the sulfur, chlorine, and fluorine atoms, as well as by the aromatic ring currents.

Methylene Protons (-CH₂-)

The two protons of the methylene bridge are diastereotopic and are expected to appear as a singlet or a narrowly split multiplet. The electron-withdrawing sulfur atom will deshield these protons, causing their signal to appear downfield from typical aliphatic protons. The proximity to the 2,5-difluorobenzyl ring will also influence their chemical shift.

Aromatic Protons

The aromatic region of the spectrum will be more complex due to the presence of two substituted benzene rings.

-

4-Chlorophenyl Ring: This ring will exhibit an AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine atom will be in a different chemical environment than the protons meta to the chlorine.

-

2,5-Difluorobenzyl Ring: This ring contains three protons, and their signals will be split by both neighboring protons and the fluorine atoms. The coupling between protons and fluorine atoms (H-F coupling) can occur over multiple bonds.[7][8] The magnitude of these coupling constants is dependent on the number of bonds separating the nuclei and their spatial orientation.[9][10][11]

The following DOT graph illustrates the expected spin-spin coupling network for the protons in this compound.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show distinct signals for each unique carbon atom. The chemical shifts are influenced by the nature of the substituents on the aromatic rings.

Methylene Carbon (-CH₂-)

The methylene carbon signal is expected to appear in the aliphatic region, shifted downfield due to the attachment of the electron-withdrawing sulfur atom.

Aromatic Carbons

The aromatic carbons will resonate in the downfield region of the spectrum (typically 110-160 ppm). The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly deshielded. Furthermore, the carbon signals of the 2,5-difluorobenzyl ring will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).[12][13] The magnitude of one-bond C-F coupling is typically large, while two- and three-bond couplings are smaller but often observable.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (δ) and key coupling constants (J) for this compound. These values are generated using advanced NMR prediction software and serve as a reliable guide for spectral interpretation.[14][15][16][17][18][19]

| Assignment | ¹H NMR | ¹³C NMR |

| δ (ppm), Multiplicity, J (Hz) | δ (ppm), J (Hz) | |

| Methylene (-CH₂-) | ~4.1 (s) | ~38 |

| 4-Chlorophenyl Ring | ||

| C-S | ~135 | |

| C-ortho-Cl | ~7.3 (d, J ≈ 8.5 Hz) | ~132 |

| C-meta-Cl | ~7.2 (d, J ≈ 8.5 Hz) | ~129 |

| C-Cl | ~133 | |

| 2,5-Difluorobenzyl Ring | ||

| C-CH₂ | ~125 (dd) | |

| C-F (C2) | ~160 (dd, ¹JCF ≈ 245 Hz) | |

| C3 | ~7.0 (m) | ~115 (dd) |

| C4 | ~6.9 (m) | ~117 (dd) |

| C-F (C5) | ~158 (dd, ¹JCF ≈ 245 Hz) | |

| C6 | ~7.1 (m) | ~116 (dd) |

Note: The predicted values are estimates and may vary slightly from experimental data. The multiplicities for the aromatic protons and carbons of the 2,5-difluorobenzyl ring are complex due to multiple H-H, H-F, and C-F couplings.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By combining established NMR principles with high-quality predicted spectral data, we have outlined a detailed methodology for the acquisition, processing, and interpretation of the NMR spectra of this molecule. The discussion of chemical shifts, multiplicities, and coupling constants, particularly the influence of the fluorine substituents, offers valuable insights for researchers and scientists working with this and related compounds. The provided protocols and analyses serve as a robust foundation for the structural characterization and quality control of this compound in a drug development or research setting.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

- Peralta, J. E., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

- Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons.

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

- Unke, O. T., & Meuwly, M. (2025). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Bingol, K., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry.

-

University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

- Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(4), 1023-1027.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

- Tiers, G. V. D. (1960). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 32(4), 1117-1121.

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.

-

Fun Man Flipped Classroom. (2017, May 5). MestreNova Tutorial : A quick guide on NMR analysis processing [Video]. YouTube. Retrieved from [Link]

- Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(4), 981-986.

-

Chem-Station International Edition. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).

- Emwas, A.-H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(6), 724.

- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- Cobas, C., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.

- Cobas, C., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. PMC.

- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.

Sources

- 1. organomation.com [organomation.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 7. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 15. acdlabs.com [acdlabs.com]

- 16. NMR Database for Faster Structural Data | CAS [cas.org]

- 17. docs.chemaxon.com [docs.chemaxon.com]

- 18. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Introduction

(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane is a halogenated organosulfur compound with a molecular formula of C₁₃H₉ClF₂S and a formula weight of 270.73 g/mol .[1] The presence of chlorine, fluorine, and sulfur atoms, along with two aromatic rings linked by a sulfane (thioether) bridge, presents a unique analytical challenge and a rich source of information in mass spectrometry. This guide provides a comprehensive overview of the analytical methodologies and expected fragmentation behaviors of this compound, offering insights for researchers in drug development and related scientific fields where the characterization of such molecules is critical. The structural complexity and the presence of multiple isotopes (³⁵Cl/³⁷Cl and ³²S/³⁴S) necessitate high-resolution mass spectrometry for unambiguous identification and structural elucidation.

Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility and thermal stability of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for its separation and identification. The combination of gas chromatography's high resolving power for complex mixtures with the specificity and sensitivity of mass spectrometry makes it an ideal choice.[2][3]

Experimental Protocol: GC-MS Analysis

A detailed, step-by-step methodology for the GC-MS analysis is provided below:

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Incorporate an internal standard if quantitative analysis is required.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature set to 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended for good separation of aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust and widely used technique that produces reproducible fragmentation patterns, ideal for structural elucidation and library matching.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer. A high-resolution TOF analyzer is preferred for accurate mass measurements to confirm elemental composition.

-

Scan Range: 50-350 m/z to ensure capture of the molecular ion and all significant fragment ions.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Data Presentation: Predicted Mass Spectrum and Isotopic Distribution

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion cluster due to the natural isotopic abundances of chlorine and sulfur.

| Ion | Predicted m/z | Relative Abundance (%) | Description |

| [M]⁺ | 270 | 100 | Molecular ion with ³⁵Cl and ³²S |

| [M+1]⁺ | 271 | 14.1 | Contribution from ¹³C |

| [M+2]⁺ | 272 | 36.7 | Contribution from ³⁷Cl and ³⁴S |

| [M+3]⁺ | 273 | 5.0 | Contribution from ¹³C, ³⁷Cl, and ³⁴S |

| [M+4]⁺ | 274 | 1.5 | Contribution from ³⁷Cl and ³⁴S |

This table summarizes the predicted m/z values and relative abundances for the molecular ion cluster of this compound.

Core Directive: Deconstructing the Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions. The presence of the sulfur atom and the aromatic rings will significantly influence the fragmentation pattern.

Visualization of the Proposed Fragmentation Workflow

Caption: Proposed electron ionization fragmentation pathway for this compound.

Mechanistic Insights into Key Fragmentation Steps

-

Molecular Ion Formation: The initial event is the removal of an electron from the molecule, most likely from a non-bonding orbital of the sulfur atom or the π-systems of the aromatic rings, to form the molecular ion [C₁₃H₉ClF₂S]⁺ at m/z 270 (for ³⁵Cl) and 272 (for ³⁷Cl). The presence of aromatic rings generally leads to a relatively stable molecular ion.

-

Alpha-Cleavage (α-cleavage): Cleavage of the C-S bond between the sulfur atom and the benzyl group is a highly probable fragmentation pathway. This would result in the formation of a stable 2,5-difluorotropylium ion or a benzyl cation at m/z 127 ([C₇H₅F₂]⁺). The other fragment would be the 4-chlorothiophenoxy radical.

-

Beta-Cleavage (β-cleavage): Another likely fragmentation is the cleavage of the C-S bond between the sulfur and the chlorophenyl ring. This would generate the 4-chlorothiophenyl cation at m/z 143/145 ([C₆H₄ClS]⁺) and a 2,5-difluorobenzyl radical.

-

Secondary Fragmentations:

-

The 4-chlorothiophenyl cation ([C₆H₄ClS]⁺, m/z 143/145) can further fragment by losing the sulfur atom to form the chlorophenyl cation at m/z 111/113 ([C₆H₄Cl]⁺). Alternatively, it could lose a chlorine atom to produce the thiophenoxy cation at m/z 109 ([C₆H₅S]⁺).

-

The 2,5-difluorobenzyl cation ([C₇H₅F₂]⁺, m/z 127) may undergo rearrangement and loss of acetylene (C₂H₂) to form a five-membered ring cation at m/z 93 ([C₅H₃F₂]⁺).

-

The chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111/113) can lose a chlorine atom to yield the phenyl cation at m/z 77 ([C₆H₅]⁺).

-

Trustworthiness: A Self-Validating System

The analytical approach described herein is designed to be self-validating. High-resolution mass spectrometry provides a critical layer of confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

HRMS allows for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions. This is particularly important for distinguishing between isobaric interferences.

| Ion Formula | Calculated Exact Mass |

| C₁₃H₉³⁵ClF₂S | 270.0053 |

| C₁₃H₉³⁷ClF₂S | 271.9994 |

| C₆H₄³⁵ClS | 142.9749 |

| C₇H₅F₂ | 127.0359 |

| C₆H₄³⁵Cl | 111.0029 |

This table presents the calculated exact masses for key ions, which can be compared against experimental data from HRMS to confirm their elemental composition.

Isotopic Pattern Analysis

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 22.5:1) provides a definitive signature for ions containing these elements.[4] The presence of a peak at M+2 with approximately one-third the intensity of the molecular ion peak is a strong indicator of a chlorine-containing fragment. High-resolution instrumentation can resolve the contributions of ³⁷Cl and ³⁴S to the M+2 peak.

Conclusion

The mass spectrometric analysis of this compound, a multifaceted molecule, is most effectively accomplished using GC-MS with electron ionization. A thorough understanding of its predictable fragmentation patterns, including α- and β-cleavages and subsequent secondary fragmentations, is paramount for its unambiguous identification. The synergistic use of chromatographic separation, high-resolution mass spectrometry, and meticulous interpretation of isotopic patterns provides a robust and self-validating analytical workflow. This guide serves as a foundational resource for scientists and researchers engaged in the characterization of complex halogenated and sulfur-containing organic compounds, empowering them with the knowledge to confidently interpret their mass spectral data.

References

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

-

Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available at: [Link]

-

LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. Available at: [Link]

-

Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS - MDPI. Available at: [Link]

-

GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchGate. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds | LCGC International - Chromatography Online. Available at: [Link]

-

Determination of Organosulfides from Onion Oil - PMC - NIH. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]

-

This compound. Available at: [Link]

-

Methanone, (4-chlorophenyl)phenyl- - the NIST WebBook. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

(4-Chlorophenyl)(m-tolyl)sulfane | C13H11ClS | CID 86104508 - PubChem. Available at: [Link]

-

Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed. Available at: [Link]

-

Mass spectrometry of sulfur-containing compounds in organic and bioorganic fields. Available at: [Link]

-

Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed. Available at: [Link]

-

The Chemical Ionization Mass Spectra of Fluorotoluenes - Canadian Science Publishing. Available at: [Link]

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. Available at: [Link]

-

Video: Mass Spectrometry: Aromatic Compound Fragmentation - JoVE. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Available at: [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane, a halogenated benzyl thioether, represents a scaffold of significant interest in medicinal chemistry and drug development. The incorporation of chlorine and fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications. By integrating established principles of organic chemistry with data from analogous structures, this document serves as a valuable resource for researchers working with this and related compounds.

Chemical Identity and Molecular Structure

This compound is an unsymmetrical thioether characterized by a 4-chlorophenyl group and a 2,5-difluorobenzyl group linked by a sulfur atom.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-chloro-4-((2,5-difluorobenzyl)thio)benzene | [3] |

| CAS Number | 470716-52-0 | [3][4] |

| Molecular Formula | C₁₃H₉ClF₂S | [3][4] |

| Molecular Weight | 270.73 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1F)CSCC2=CC=C(C=C2)Cl)F |

The presence of electronegative halogen atoms on both aromatic rings is expected to modulate the electron density of the entire molecule, influencing its reactivity and intermolecular interactions. The flexible thioether linkage allows for various conformational possibilities, which can be critical for its interaction with biological macromolecules.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification/Notes |

| Physical State | Likely a solid at room temperature | Diaryl and benzyl thioethers with similar molecular weights are often crystalline solids. |

| Melting Point | Moderately high | The presence of aromatic rings and polar C-X bonds would lead to significant intermolecular forces. |

| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water. | The overall non-polar character of the molecule, despite the polar C-X and C-S bonds, dictates its solubility profile. The predicted high LogP value supports low aqueous solubility.[5] |

| LogP | ~5.3 | Calculated for a similar compound, (4-chlorophenyl)(m-tolyl)sulfane, indicating high lipophilicity.[5] The difluoro substitution is likely to increase this value further. |

| pKa | Not applicable | The molecule lacks readily ionizable protons. |

Synthesis and Spectroscopic Characterization

The synthesis of unsymmetrical thioethers like this compound is well-established in organic chemistry. A common and effective method involves the nucleophilic substitution of a suitable benzyl halide with a thiophenolate.

Proposed Synthetic Protocol

A plausible and efficient synthesis would involve the S-alkylation of 4-chlorothiophenol with 2,5-difluorobenzyl bromide.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation of Thiol: To a solution of 4-chlorothiophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the thiophenolate anion. The thiolate is a potent nucleophile.[6]

-

Nucleophilic Substitution: To the resulting mixture, add a solution of 2,5-difluorobenzyl bromide (1.0 eq.) in the same solvent dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is expected to proceed via an Sₙ2 mechanism.[6][7]

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the key spectroscopic features can be predicted based on the functional groups present in the molecule.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the methylene (-CH₂-) protons, likely in the range of δ 4.0-4.5 ppm. - Aromatic protons of the 4-chlorophenyl ring appearing as two doublets (an AA'BB' system) between δ 7.2-7.5 ppm. - Aromatic protons of the 2,5-difluorobenzyl ring appearing as complex multiplets between δ 6.9-7.2 ppm, showing coupling to fluorine. |

| ¹³C NMR | - A signal for the methylene carbon (-CH₂-) around δ 35-45 ppm. - Aromatic carbon signals between δ 110-140 ppm. Carbons attached to fluorine will show characteristic C-F coupling. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms on the benzyl ring. |

| IR (Infrared) | - C-H stretching (aromatic) ~3050-3100 cm⁻¹. - C-H stretching (aliphatic, -CH₂-) ~2920-2960 cm⁻¹. - C=C stretching (aromatic) ~1450-1600 cm⁻¹. - C-S stretching ~600-800 cm⁻¹. - C-F stretching ~1100-1250 cm⁻¹. - C-Cl stretching ~700-850 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z 270, with a characteristic M+2 isotope peak for the chlorine atom (~32% of M⁺). - Fragmentation patterns would likely involve cleavage of the benzyl-sulfur bond, leading to fragments corresponding to the 2,5-difluorobenzyl cation and the 4-chlorothiophenolate radical cation. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the thioether linkage and the two substituted aromatic rings.

Reactivity of the Thioether Linkage

The sulfur atom in the thioether is nucleophilic and can be readily oxidized.

Caption: Oxidation pathway of the thioether linkage.

-

Oxidation: Treatment with mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) will convert the thioether to the corresponding sulfoxide. Stronger oxidizing conditions will lead to the formation of the sulfone. This transformation is significant in drug metabolism, as the polarity and hydrogen bonding capacity of the molecule are altered.

Reactivity of the Aromatic Rings

Both aromatic rings can undergo electrophilic aromatic substitution (EAS) reactions, although their reactivity is influenced by the existing substituents.

-

4-Chlorophenyl Ring: The sulfur atom is an ortho-, para-directing group, while the chlorine atom is also an ortho-, para-director but deactivating. The thioether group is generally considered activating. Therefore, electrophilic substitution is likely to occur at the positions ortho to the sulfur atom.[1]

-

2,5-Difluorobenzyl Ring: The fluorine atoms are deactivating ortho-, para-directors. The -CH₂S- group is weakly activating and ortho-, para-directing. The positions for electrophilic attack will be determined by the interplay of these electronic effects.

Relevance in Drug Discovery and Development

The structural motifs present in this compound are of considerable interest in the design of new therapeutic agents.

-

Organofluorine Compounds: The incorporation of fluorine often enhances metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and improve membrane permeability.[1][2]

-

Diaryl and Benzyl Thioethers: This class of compounds has been explored for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The thioether linkage can act as a flexible hinge, allowing the aromatic moieties to adopt optimal orientations for binding.

Conclusion

This compound is a molecule with significant potential in chemical and pharmaceutical research. While specific experimental data is limited, this guide provides a robust framework for understanding its physical and chemical properties based on established chemical principles and data from analogous structures. The proposed synthetic route is practical, and the predicted reactivity and spectroscopic features offer a solid foundation for researchers initiating studies on this compound. As the interest in halogenated organic molecules for drug discovery continues to grow, a thorough understanding of such compounds is paramount.

References

-

ResearchGate. Benzyl thioethers and thioetherification reactions. Available from: [Link]

-

National Center for Biotechnology Information. Benzyl thioether formation merging copper catalysis. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Available from: [Link]

-

InfochemsDB. This compound. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

National Center for Biotechnology Information. 4,4'-Dichlorodiphenyl sulfone. Available from: [Link]

-

Pearson+. Propose a mechanism for the reaction of benzyl bromide with ethan... Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]

- Google Patents. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

-

Proceedings of the National Academy of Sciences. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]

-

Pearson+. The electrophilic aromatic substitution reaction rate for thiophe... Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

SpectraBase. (4-Chlorophenyl)(p-tolyl)sulfane - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Available from: [Link]

-

NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

-

ResearchGate. DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Available from: [Link]

-

National Center for Biotechnology Information. (4-Chlorophenyl)(m-tolyl)sulfane. Available from: [Link]

-

ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Available from: [Link]

-

National Center for Biotechnology Information. US9663508, Example 730. Available from: [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Available from: [Link]

-

ResearchGate. Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. Available from: [Link]

-

PubMed. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Available from: [Link]

-

MDPI. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Available from: [Link]

-

National Center for Biotechnology Information. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Available from: [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available from: [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [infochems.co.kr]

- 5. (4-Chlorophenyl)(m-tolyl)sulfane | C13H11ClS | CID 86104508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Structural Elucidation of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies involved in determining the three-dimensional atomic arrangement of (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane. Diaryl sulfanes and their derivatives are of significant interest in medicinal chemistry and materials science, making a precise understanding of their structural characteristics imperative for rational drug design and the development of novel materials. While a published crystal structure for the title compound is not currently available in the public domain, this document outlines the complete experimental workflow from synthesis to single-crystal X-ray diffraction analysis. To illustrate the analytical process and the nature of the expected results, data from a closely related, structurally characterized compound is utilized as a representative example. We delve into the causality behind experimental choices, present detailed protocols, and analyze the potential molecular and supramolecular features that govern the solid-state architecture of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded framework for small-molecule crystallography.

Introduction: The Significance of Structural Chemistry

The biological activity and physicochemical properties of a molecular compound are intrinsically linked to its three-dimensional structure. For drug development professionals, understanding the precise conformation, stereochemistry, and potential intermolecular interactions of a candidate molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2][3][4] It provides a detailed map of atomic positions, bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Furthermore, SC-XRD elucidates the supramolecular assembly, revealing how molecules pack in the crystalline state. This information is critical for understanding properties such as solubility, stability, and crystal habit, which are key considerations in pharmaceutical formulation. The title compound, this compound, contains several key functional groups—a thioether linkage, a chlorophenyl ring, and a difluorobenzyl moiety—that can engage in a variety of non-covalent interactions, including halogen bonding, π-π stacking, and C–H···π interactions. This guide provides the methodological framework to uncover and analyze these structural features.

Synthesis and Crystallization

A robust and reproducible synthesis is the foundational step for any structural study. The target compound, this compound, can be synthesized via a nucleophilic substitution reaction, a common and reliable method for forming thioethers.[5]

Synthetic Protocol

Objective: To synthesize this compound from 4-chlorothiophenol and 2,5-difluorobenzyl bromide.

Rationale: This SN2 reaction is highly efficient. A mild base, potassium carbonate, is used to deprotonate the thiol, forming a potent thiolate nucleophile without causing unwanted side reactions. Acetone is chosen as the solvent due to its polarity, which can dissolve the ionic intermediates, and its appropriate boiling point for conducting the reaction at a moderate temperature.

Step-by-Step Procedure:

-

To a solution of 4-chlorothiophenol (1.0 eq) in dry acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the potassium thiolate salt.

-

Add 2,5-difluorobenzyl bromide (1.05 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 56°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure sulfane as a solid.

Crystallization Protocol

Objective: To grow single crystals of sufficient quality for X-ray diffraction analysis.

Rationale: The slow evaporation technique is one of the most effective methods for growing high-quality crystals of small organic molecules.[6] The key is to find a suitable solvent system where the compound is moderately soluble. A binary solvent system, such as dichloromethane/n-hexane, is often effective. The compound should be soluble in the more polar solvent (dichloromethane) and poorly soluble in the less polar solvent (n-hexane). As the more volatile solvent slowly evaporates, the solution becomes supersaturated with respect to the compound, promoting slow and orderly crystal growth.

Step-by-Step Procedure:

-

Dissolve the purified this compound in a minimal amount of dichloromethane in a small, clean vial.

-

Add n-hexane dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Add a few more drops of dichloromethane to redissolve the precipitate and obtain a clear solution.

-

Cover the vial with a cap containing a few small perforations (made with a needle) to allow for very slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant temperature.

-

Monitor the vial over several days for the formation of well-defined, colorless single crystals.

X-ray Crystallography and Structure Determination

The process of determining a crystal structure involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4][6]

General Workflow

The diagram below illustrates the standard workflow for small-molecule single-crystal X-ray diffraction.

Sources